Product packaging for b-Amino-3-(trifluoromethyl)benzeneethanol(Cat. No.:CAS No. 1094709-76-8)

b-Amino-3-(trifluoromethyl)benzeneethanol

Cat. No.: B2475623
CAS No.: 1094709-76-8
M. Wt: 205.18
InChI Key: OPEIEIUCYFMKJD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov This has led to the widespread use of fluorinated compounds in diverse fields such as materials science and agrochemicals. The unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, are central to its utility in advanced chemical synthesis. nih.gov

The presence of fluorine can enhance thermal stability, metabolic resistance, and lipophilicity, properties that are highly desirable in the design of novel molecules. researchgate.net Consequently, an estimated 20% of all pharmaceuticals contain fluorine, highlighting the impact of organofluorine chemistry on modern research and development.

Role of the Trifluoromethyl Group in Modulating Molecular Properties for Research Applications

The trifluoromethyl (-CF₃) group is a key functional group in the realm of fluorinated compounds, known for its strong electron-withdrawing nature and significant steric presence. researchgate.netontosight.ai Its incorporation into a molecule can dramatically influence several key parameters, making it a valuable tool for researchers aiming to fine-tune molecular properties. ontosight.ai

One of the primary roles of the trifluoromethyl group is to increase a molecule's lipophilicity, which can facilitate its passage through biological membranes. researchgate.net Furthermore, the C-F bond is one of the strongest in organic chemistry, rendering the -CF₃ group highly resistant to metabolic degradation. researchgate.net This enhanced stability is a crucial attribute in the development of long-lasting research compounds. The trifluoromethyl group is also frequently employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the systematic modification of a compound's steric and electronic profile. nih.gov

PropertyInfluence of Trifluoromethyl (-CF₃) Group
Lipophilicity Increases, potentially enhancing membrane permeability. researchgate.net
Metabolic Stability High due to the strong C-F bond, leading to increased resistance to metabolic oxidation. researchgate.net
Electronegativity Strong electron-withdrawing nature alters the electronic properties of the molecule. nih.gov
Acidity/Basicity Can increase the acidity of nearby functional groups and lower basicity. nih.gov
Bioisosterism Acts as a bioisostere for chlorine or methyl groups, allowing for property modulation. nih.gov

Strategic Importance of β-Amino Alcohol Scaffolds in Molecular Architecture

The β-amino alcohol motif is a fundamental structural unit found in a multitude of natural products and synthetically important molecules. nih.gov This scaffold, characterized by an amino group and a hydroxyl group separated by two carbon atoms, is a versatile building block in organic synthesis. nih.govnih.gov

β-Amino alcohols are crucial intermediates in the synthesis of a wide range of organic compounds, including unnatural amino acids and other biologically active molecules. nih.gov They are also widely utilized as chiral auxiliaries and ligands in asymmetric catalysis, where their defined stereochemistry can be used to control the stereochemical outcome of a reaction. nih.govepa.gov The presence of both a basic amino group and an acidic hydroxyl group allows for hydrogen bonding, which can be critical for molecular recognition and catalytic activity. mdpi.com

General Overview of β-Amino-3-(trifluoromethyl)benzeneethanol within the Context of Trifluoromethylated Amino Alcohols

β-Amino-3-(trifluoromethyl)benzeneethanol is a specific example of a molecule that combines the key features of a trifluoromethylated aromatic ring and a β-amino alcohol scaffold. While extensive, dedicated research on this particular isomer is not widely documented in public literature, its chemical nature and potential research applications can be understood by examining the broader class of trifluoromethylated amino alcohols. nih.gov

These compounds are recognized as valuable building blocks in synthetic and medicinal chemistry research. nih.gov The trifluoromethyl group on the benzene (B151609) ring is expected to confer properties of increased lipophilicity and metabolic stability, while the β-amino alcohol portion provides sites for further chemical modification and potential interactions with biological systems. researchgate.netnih.gov The electrostatic properties of the trifluoromethyl group are sometimes considered equivalent to a phenyl group, suggesting that trifluoromethylated β-amino alcohols can act as structural mimics of phenylethanolamines. nih.gov

Historical Context of Research on Fluorinated Phenylethanolamines

The exploration of organofluorine chemistry dates back to the 19th century, but its application in bioactive compounds gained significant momentum in the mid-20th century. nih.govnih.gov The first fluorinated pharmaceutical, fludrocortisone, was introduced in 1954, marking a turning point in the use of fluorine in drug design. nih.gov

Research into fluorinated analogues of phenylethanolamines, a class of compounds known for their diverse biological activities, followed this trend. The introduction of fluorine or trifluoromethyl groups was investigated as a means to alter the potency, selectivity, and metabolic profile of the parent compounds. Early work focused on understanding how the strong electron-withdrawing nature of fluorine substituents on the aromatic ring would influence the compound's interaction with biological targets. The conversion of an aromatic trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group was first reported by Swarts in 1898, laying the groundwork for future synthesis of compounds like β-Amino-3-(trifluoromethyl)benzeneethanol. nih.gov

Foundational Principles Guiding Academic Investigations into its Synthesis and Transformations

Academic research into the synthesis of trifluoromethylated β-amino alcohols is guided by established principles of organic chemistry. The construction of these molecules typically involves the formation of either the carbon-nitrogen or the carbon-oxygen bond of the amino alcohol core, often in a stereocontrolled manner.

Several key synthetic strategies are commonly employed:

Reduction of α-aminoalkyl trifluoromethyl ketones : This is a convenient method where a ketone precursor, often synthesized via methods like the Dakin-West reaction, is reduced to the corresponding alcohol. nih.gov

Ring-opening of trifluoromethylated epoxides : The reaction of trifluoromethyl-substituted oxiranes with nitrogen nucleophiles, such as ammonia (B1221849) or azides followed by reduction, provides a direct route to the β-amino alcohol structure. nih.gov

Nucleophilic trifluoromethylation of α-amino aldehydes : The addition of a trifluoromethyl nucleophile, such as the Ruppert-Prakash reagent (TMSCF₃), to an α-amino aldehyde is an effective method for creating the trifluoromethyl alcohol moiety. nih.govresearchgate.net

Mannich-type reactions : This classic three-component reaction involving an aldehyde, an amine, and an enolizable carbonyl compound can be adapted to synthesize precursors to fluorinated β-amino compounds.

Reduction of β-nitro alcohols : The Henry reaction between a trifluoromethyl ketone and a nitroalkane can produce a β-nitro alcohol, which can then be reduced to the target β-amino alcohol. nih.gov

These foundational methods form the basis for academic investigations into the synthesis and subsequent chemical transformations of molecules like β-Amino-3-(trifluoromethyl)benzeneethanol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO B2475623 b-Amino-3-(trifluoromethyl)benzeneethanol CAS No. 1094709-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEIEIUCYFMKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for B Amino 3 Trifluoromethyl Benzeneethanol and Analogues

Stereoselective and Enantioselective Synthesis Strategies

The controlled synthesis of all possible stereoisomers of a molecule with multiple stereocenters is a key objective in modern organic synthesis. mit.edu For β-amino-α-trifluoromethyl alcohols, this involves establishing the specific configuration at both the carbon bearing the amino group and the one bearing the hydroxyl and trifluoromethyl groups. nih.gov

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including trifluoromethylated amino alcohols. nih.gov This approach utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a valuable strategy for asymmetric synthesis. In the context of β-trifluoromethyl α-amino acid derivatives, a one-pot approach involving the reduction and ring-opening of Erlenmeyer–Plöchl azlactones has been developed. nih.gov This method allows for a stereodivergent process where the configurations of the two chiral centers are established in separate catalytic steps. nih.gov

One key step is the enantioselective transfer hydrogenation of β-trifluoromethyl Erlenmeyer–Plöchl azlactones, which sets the absolute configuration of the trifluoromethylated β-center. nih.gov Subsequent dynamic alcoholytic ring-opening of the intermediate fixes the absolute configuration of the α-carbon. nih.gov A notable aspect of this ring-opening reaction is a significant bias towards the formation of anti-isomers. nih.gov However, by employing a newly designed ammonia-derived squaramide catalyst, it is possible to obtain the syn-isomers with high enantioselectivities (ee ≥ 99%) and variable diastereoselectivities (d.r. up to 8.5:1). nih.gov

The table below summarizes the results for the diastereodivergent synthesis of a specific β-trifluoromethyl α-amino acid derivative (4d) using different catalyst combinations in a one-pot procedure. nih.gov

EntryCatalyst 1Catalyst 2ProductYield (%)d.r. (anti:syn)ee (%)
12kdhQD-2anti-4d7814.2:189
22kdhQN-10syn-4d651:5.992
32pdhQD-2anti-4d75>20:1>99
42pdhQN-10syn-4d721:7.5>99

Transition metal catalysis is a cornerstone of asymmetric synthesis, offering high efficiency and selectivity. For the synthesis of enantiomerically pure β-trifluoromethyl α-amino acids, catalytic asymmetric hydrogenation of tetrasubstituted trifluoromethyl alkene precursors is a key strategy. lookchem.com However, these substrates are challenging due to steric hindrance and electronic enrichment of the olefin, making ligand selection critical and often substrate-specific. lookchem.com

Various chiral ligands have been screened for the asymmetric hydrogenation of N-formyl-4,4,4-trifluoro-dehydrovaline methyl ester. The choice of ligand and reaction conditions significantly impacts both the conversion and the enantioselectivity of the reaction. For instance, while BINAP-Ru complexes showed high selectivity (86% ee), the conversion was only 45% with a substrate-to-catalyst ratio (S/C) of 50 in methanol (B129727). lookchem.com Using a more acidic solvent like trifluoroethanol increased conversion to 95% but at the cost of reduced selectivity (57% ee). lookchem.com The Binaphane ligand (L2) provided a good balance with complete conversion and reasonable enantioselectivity (72% ee) at an S/C of 100. lookchem.com

The following table presents selected results from the screening of chiral catalysts and ligands for this asymmetric hydrogenation. lookchem.com

EntryLigand/CatalystSolventConversion (%)ee (%)
1[Binap-Ru]Methanol4586
2L2Methanol10072
3[Binap-Ru]Trifluoroethanol9557

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. Carbonyl additions are a fundamental class of reactions for creating new carbon-carbon bonds and stereocenters.

A powerful method for synthesizing β-amino-α-trifluoromethyl alcohols involves the nucleophilic trifluoromethylation of α-amino aldehydes. nih.govmdpi.com The addition of a trifluoromethyl nucleophile, such as that generated from (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3, the Ruppert-Prakash reagent), to the carbonyl group of an α-amino aldehyde typically proceeds with diastereoselectivity, favoring the formation of the anti-isomer. nih.govmdpi.com

The reaction is often initiated by a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com The initial product is a trimethylsilyl (B98337) ether, which is then hydrolyzed to yield the final trifluoromethyl alcohol. mdpi.com This method has been successfully applied to the synthesis of monoterpene-based trifluoromethylated amino alcohols, where the trifluoromethylation of β-keto-benzyl-O-oximes occurred chemo- and stereoselectively at the carbonyl group. mdpi.com

For instance, the reaction of various β-keto-benzyl-O-oximes with TMSCF3 in the presence of CsF, followed by treatment with TBAF·3H₂O, afforded the corresponding trifluoromethylated β-hydroxy-benzyl-O-oximes in high yields (81-95%). mdpi.com

While the nucleophilic trifluoromethylation of α-amino aldehydes often shows a preference for the anti-diastereomer, strategies have been developed to access the syn-isomer as well. nih.gov A two-step procedure can be employed where the initially formed anti-amino alcohol is oxidized to the corresponding α-aminoalkyl trifluoromethyl ketone. nih.gov Subsequent diastereoselective reduction of this ketone can then yield the desired syn-amino alcohol. nih.gov

An alternative approach to achieve diastereodivergence is through a one-pot process that combines enantioselective transfer hydrogenation with a dynamic alcoholytic ring-opening of Erlenmeyer–Plöchl azlactones. nih.gov By carefully selecting the combination of catalysts for each step, it is possible to selectively produce either the anti or the syn diastereomer in high enantiomeric purity. nih.gov For example, the combination of catalyst 2p with dhQD-2 yielded the anti-product in >20:1 diastereomeric ratio and >99% ee, while the combination of 2p with the "mismatched" dhQN-10 afforded the syn-product in a 7.5:1 diastereomeric ratio and >99% ee. nih.gov This demonstrates a powerful catalyst-controlled stereodivergent synthesis. mit.edunih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is a cornerstone of asymmetric synthesis for producing enantiomerically pure compounds like β-amino alcohols.

A prevalent class of chiral auxiliaries used for this purpose is the oxazolidinones, often referred to as Evans auxiliaries. wikipedia.org These are typically derived from readily available amino alcohols. wikipedia.org The synthesis process involves acylating the nitrogen of the oxazolidinone. The resulting chiral imide enolate can then undergo diastereoselective reactions, such as aldol (B89426) additions or alkylations. For the synthesis of a β-amino alcohol precursor, an aldol reaction with a relevant aldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) would be a key step. The rigid, chelated transition state, dictated by the chiral auxiliary, forces the incoming electrophile to approach from a specific face, thus establishing a new stereocenter with high predictability. Subsequent reductive cleavage of the auxiliary from the product yields the desired chiral amino alcohol.

Another widely used auxiliary is pseudoephedrine. It can be employed to synthesize highly enantiomerically enriched carboxylic acids, which can then be converted into other functional groups, including the precursors for β-amino alcohols. wikipedia.org

Chiral Auxiliary Type Common Precursor Key Reaction Type Stereocontrol Mechanism
Evans OxazolidinonesAmino AlcoholsAldol Addition, AlkylationChelation-controlled transition state directs electrophile approach.
Pseudoephedrine AmidesPseudoephedrineAlkylation of EnolateChiral scaffold shields one face of the enolate.
tert-Butanesulfinamidetert-ButanethiolAddition to IminesCoordination of the sulfinyl group directs nucleophilic attack. wikipedia.org

Multi-Step Synthesis Pathways

Multi-step pathways are common for constructing complex molecules like b-amino-3-(trifluoromethyl)benzeneethanol, allowing for the sequential and controlled installation of the required functional groups and structural features.

Construction of the Benzeneethanol Backbone

The core structure of the target molecule is the 3-(trifluoromethyl)benzeneethanol backbone. nist.govnist.gov The synthesis of this framework can be achieved through several established organic chemistry transformations. One common approach involves the reduction of a carbonyl group precursor. For instance, 3'-(trifluoromethyl)acetophenone (B147564) can be reduced to yield 1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov A more direct route to the 2-phenylethanol (B73330) structure involves the reduction of carboxylic acid derivatives like 3-(trifluoromethyl)phenylacetic acid or its corresponding esters.

Alternatively, the backbone can be constructed using carbon-carbon bond-forming reactions. A Grignard reagent prepared from a suitable halo-aromatic precursor, such as 3-bromobenzotrifluoride, can be reacted with ethylene (B1197577) oxide. This reaction opens the epoxide ring and forms the two-carbon ethanol (B145695) chain attached to the aromatic ring in a single step.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a crucial pharmacophore, and methods for its introduction onto aromatic rings are of great interest. wikipedia.org The installation can be performed on a pre-existing benzeneethanol scaffold or an earlier precursor, such as an iodinated or boronic acid-substituted phenylethanol derivative. The choice between electrophilic and nucleophilic methods depends on the electronic nature of the substrate and the desired reaction conditions.

Electrophilic trifluoromethylation involves reagents that deliver a "CF3+" cation equivalent to a nucleophilic substrate, typically an electron-rich aromatic ring. These reactions have become more feasible with the development of stable and effective electrophilic CF3 sources.

Prominent examples of such reagents include hypervalent iodine compounds, often called Togni's reagents, and sulfonium (B1226848) salts like Umemoto's reagents. beilstein-journals.orgnih.gov These shelf-stable compounds can trifluoromethylate a range of nucleophiles, including arenes, heteroarenes, and enolates, often under mild conditions. beilstein-journals.orgnih.gov For example, a phenylethanol derivative with an activating group on the aromatic ring could be a suitable substrate. Photoredox catalysis has also emerged as a powerful tool to generate trifluoromethyl radicals from these reagents, which can then engage in reactions with aromatic compounds. orientjchem.org

Reagent Class Example Reagent Typical Substrates
Hypervalent IodineTogni's ReagentsArenes, Alkenes, β-keto esters orientjchem.orgacs.org
Sulfonium SaltsUmemoto's ReagentsPhenols, Anilines, Enolates wikipedia.org
Sulfoximinium SaltsShibata's ReagentVarious nucleophiles via attack at CF3 group beilstein-journals.orgnih.gov

Nucleophilic trifluoromethylation utilizes a "CF3-" synthon to react with an electrophilic substrate, such as an aryl halide or boronic acid. researchgate.net This is a widely used strategy for introducing the CF3 group, particularly through transition-metal-catalyzed cross-coupling reactions. researchgate.net

The most common source of the nucleophilic CF3 group is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. wikipedia.orgmdpi.com In the presence of a fluoride source, TMSCF3 generates a trifluoromethyl anion. wikipedia.org Copper-mediated or -catalyzed reactions are frequently employed to couple this anion with aryl iodides or bromides. researchgate.netorganic-chemistry.org Therefore, a precursor like 2-(3-iodophenyl)ethanol could be effectively converted to the 3-(trifluoromethyl)benzeneethanol backbone using TMSCF3 and a copper catalyst. researchgate.net Fluoroform (CF3H), an inexpensive industrial byproduct, has also been developed as a source for nucleophilic trifluoromethylation. researchgate.net

Reagent/Source Activator/Catalyst System Typical Substrates
TMSCF3 (Ruppert-Prakash Reagent)Fluoride source (e.g., TBAF), Cu(I) catalystAryl halides, Carbonyls wikipedia.orgresearchgate.netmdpi.com
Phenyl trifluoromethyl sulfoneBaseCarbonyls, Disulfides researchgate.net
Sodium trifluoroacetateCu(I) iodideAromatic halides wikipedia.orgresearchgate.net
Fluoroform (CF3H)Strong baseVarious electrophiles researchgate.net

Incorporation of the β-Amino Functionality

The final key transformation is the introduction of the amino group at the β-position relative to the aromatic ring. There are numerous methods to synthesize β-amino alcohols, ranging from classical approaches to modern catalytic strategies. nih.govorganic-chemistry.org

One of the most established methods is the nucleophilic ring-opening of an epoxide. organic-chemistry.orgresearchgate.net A styrene (B11656) oxide derivative, such as 3-(trifluoromethyl)styrene (B1348526) oxide, can be reacted with an amine source like ammonia (B1221849) or a protected amine equivalent. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered benzylic carbon to yield the desired β-amino alcohol. organic-chemistry.org

Another common pathway is the reduction of α-amino ketones. nih.gov An α-amino ketone can be prepared and then stereoselectively reduced to the corresponding amino alcohol. The reduction of α-azido ketones followed by the reduction of the azide (B81097) group is also a viable route.

More recent innovations include the direct C-H amination of alcohols. nih.gov Strategies involving radical relay chaperones can convert an alcohol into an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) to form a radical at the β-position. nih.gov This radical is then trapped to form an oxazoline, which can be hydrolyzed to the final β-amino alcohol, offering a streamlined route from the alcohol precursor. nih.gov

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org For the synthesis of this compound, this strategy typically commences with 3'-(trifluoromethyl)acetophenone. The process involves two main steps: the formation of an imine or iminium ion intermediate through the reaction of the ketone with an amine source (like ammonia), followed by in-situ reduction. harvard.edu

A variety of reducing agents can be employed, with the choice being crucial for chemoselectivity, as the agent must preferentially reduce the C=N bond of the imine over the C=O bond of the starting ketone. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a widely used reagent for this purpose due to its mild nature and high selectivity for imines over ketones. harvard.edu Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), although the latter is less selective and must be added after the imine formation is complete. commonorganicchemistry.com

The reaction is typically performed as a one-pot synthesis, which is advantageous for process efficiency. nih.gov Acetic acid is often used as a catalyst to facilitate both the imine formation and the subsequent reduction. harvard.edu

Table 1: Representative Conditions for Reductive Amination of Aryl Trifluoromethyl Ketones

EntryKetone SubstrateAmine SourceReducing AgentSolventCatalystYield (%)Ref.
13'-(trifluoromethyl)acetophenoneNH₄OAcNaBH(OAc)₃DCEAcetic Acid~90 harvard.edu
23'-(trifluoromethyl)acetophenoneNH₃/MeOHNaBH₃CNMethanol-~85 commonorganicchemistry.com
3General Aryl CF₃ KetonePrimary AmineH₂/Pd-CEthanol-High wikipedia.org

Note: Yields are representative and can vary based on specific reaction conditions.

Ring-Opening Reactions of Epoxides or Aziridines

An alternative and powerful route to β-amino alcohols is the nucleophilic ring-opening of strained three-membered heterocycles such as epoxides or aziridines. nih.govresearchgate.net This method offers excellent control over stereochemistry.

Epoxide Ring-Opening: The synthesis can start from 2-(3-(trifluoromethyl)phenyl)oxirane (also known as 3-(trifluoromethyl)styrene oxide). The reaction with an amine source, such as ammonia or an azide followed by reduction, cleaves the epoxide ring to form the desired β-amino alcohol. nih.gov The regioselectivity of the attack—whether the nucleophile adds to the more substituted (benzylic) or less substituted carbon—is a critical aspect.

Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the sterically less hindered carbon atom. masterorganicchemistry.comchemistrysteps.com However, for styrene oxide derivatives, nucleophilic attack at the benzylic position is often favored due to electronic effects. pressbooks.pub In acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the carbon atom that can best stabilize a partial positive charge, which is the benzylic carbon. This results in a transition state with significant Sₙ1 character. masterorganicchemistry.com

Aziridine (B145994) Ring-Opening: Similarly, a 2-(3-(trifluoromethyl)phenyl)aziridine precursor can be used. The high ring strain of aziridines facilitates their opening by various nucleophiles. acs.org The reactivity of the aziridine ring is enhanced by the presence of an electron-withdrawing group on the nitrogen atom, which makes it a better leaving group. nih.gov The ring-opening is generally regioselective, with the nucleophile attacking the benzylic carbon, and proceeds with inversion of stereochemistry. frontiersin.orgacs.org

Table 2: Regioselectivity in Ring-Opening of 2-Aryl-Substituted Heterocycles

PrecursorNucleophileConditionsMajor Product RegioisomerMechanismRef.
2-Aryl OxiraneAmineBasic/NeutralAttack at less hindered CSₙ2-like masterorganicchemistry.com
2-Aryl OxiraneAmineAcidicAttack at benzylic CSₙ1-like pressbooks.pub
N-Activated 2-Aryl AziridineFluorideNeutralAttack at benzylic CSₙ2 nih.gov
N-Tosyl 2-Aryl AziridineN-TosylhydrazoneLewis Acid (BF₃·OEt₂)Attack at benzylic CSₙ2 acs.org

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and improving product yields and selectivity.

Elucidation of Reaction Pathways and Intermediates

Reductive Amination: The mechanism of reductive amination has been investigated using computational methods such as Density Functional Theory (DFT). nih.govresearchgate.netrsc.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. wikipedia.org This is followed by a dehydration step to yield a protonated iminium ion. The acid catalyst plays a crucial role in both the initial nucleophilic addition and the subsequent water elimination step. nih.gov DFT studies on acetophenone (B1666503) derivatives show that the rate-determining step is often the hydride transfer from the reducing agent to the iminium ion. rsc.orgscispace.com The selectivity of reagents like NaBH(OAc)₃ arises because the energy barrier for the reduction of the iminium intermediate is significantly lower than that for the reduction of the starting ketone. nih.gov

Ring-Opening Reactions: The mechanism of epoxide ring-opening is dictated by the reaction conditions. pressbooks.pub Under basic conditions, a direct Sₙ2 attack by the nucleophile on one of the epoxide carbons occurs. masterorganicchemistry.com For aziridines, the reaction also proceeds via an Sₙ2 pathway, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. frontiersin.org Activation of the aziridine nitrogen with an electron-withdrawing group is often necessary to facilitate the attack of the nucleophile. nih.gov In the presence of a Lewis or Brønsted acid, the heteroatom (oxygen or nitrogen) is first coordinated or protonated, making the ring more electrophilic and susceptible to nucleophilic attack. frontiersin.org The transition state in acid-catalyzed epoxide opening can exhibit significant carbocationic character at the benzylic position, guiding the nucleophile to that site. pressbooks.pub

Kinetic Studies and Reaction Thermodynamics

Kinetic Studies: Kinetic analyses of reductive amination show that the rate is dependent on several factors, including the concentration of the reactants, the catalyst, and the pH of the medium. The formation of the imine intermediate is a reversible equilibrium; its rate can be enhanced by acid catalysis and by removing water as it is formed. wikipedia.org The subsequent reduction step is generally irreversible.

For ring-opening reactions, the kinetics are influenced by the nature of the nucleophile, the substrate, and the catalyst. The high ring strain of epoxides (approximately 13 kcal/mol) and aziridines provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.comchemistrysteps.com Kinetic studies on the alcoholysis of styrene oxide have been performed to understand catalyst efficiency and selectivity. researchgate.net

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the rate, yield, and selectivity of synthetic transformations.

In Reductive Amination: Solvents such as methanol are commonly used for reductive aminations with reagents like NaBH₃CN. commonorganicchemistry.com For moisture-sensitive reagents like NaBH(OAc)₃, aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are preferred. commonorganicchemistry.com The solvent can influence the equilibrium of imine formation and the solubility and reactivity of the reducing agent. Recent studies have highlighted potential issues with alcoholic solvents in catalytic hydrogenations, where the alcohol itself can be oxidized to a carbonyl compound, leading to undesired byproducts. nih.gov

In Ring-Opening Reactions: In epoxide ring-opening reactions, polar solvents are generally preferred as they can stabilize the charged intermediates and transition states. For instance, a study on the aminolysis of epoxides demonstrated that polar mixed-solvent systems, such as DMF/H₂O, can promote efficient and regioselective ring-opening without the need for a catalyst. organic-chemistry.org The solvent can influence the nucleophilicity of the amine and the electrophilicity of the epoxide. In some cases, anhydrous ethers like THF are used, particularly when organometallic reagents are involved. nih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several strategies align with these principles:

Catalyst-Free Reactions: The development of synthetic methods that proceed without a catalyst is highly desirable. The aminolysis of epoxides has been successfully carried out in water or under solvent-free conditions, eliminating the need for potentially toxic and expensive metal catalysts. organic-chemistry.orgresearchgate.net

Use of Greener Solvents: Traditional solvents like chlorinated hydrocarbons are being replaced with more environmentally benign alternatives. Water is an ideal green solvent for some ring-opening reactions. organic-chemistry.org Other approaches utilize solvent-free conditions, where the neat reactants are mixed, often with gentle heating, which significantly reduces solvent waste. tandfonline.comgrowingscience.com

Biocatalysis and Enzymatic Synthesis: Enzymes and whole-cell biocatalysts offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Ketoreductase enzymes, for example, can asymmetrically reduce ketones like 3'-(trifluoromethyl)acetophenone to the corresponding chiral alcohol, a direct precursor to the target amino alcohol, with high enantiomeric excess. nih.govacs.org These reactions are typically run in aqueous media under mild conditions of temperature and pH. Lipases have also been employed for the kinetic resolution of fluorinated β-amino acid esters, providing access to enantiomerically pure compounds. mdpi.com These biocatalytic methods are highly atom-economical and avoid the use of heavy metals and harsh reagents.

Table 3: Application of Green Chemistry Principles in β-Amino Alcohol Synthesis

Green PrincipleSynthetic StrategyExampleAdvantagesRef.
Waste Prevention Solvent-free ring-opening of epoxidesEpoxide + Amine + MgO catalystNo solvent waste, easy product isolation researchgate.net
Safer Solvents & Auxiliaries Aminolysis of epoxides in waterStyrene oxide + Aniline in H₂OAvoids volatile organic compounds (VOCs) organic-chemistry.org
Design for Energy Efficiency Mild, room temperature reactionsRing-opening using sulfated tin oxideReduces energy consumption growingscience.com
Use of Renewable Feedstocks/Biocatalysis Enzymatic reduction of ketonesReduction of a trifluoromethyl acetophenone using a ketoreductaseHigh selectivity, mild aqueous conditions, biodegradable catalyst nih.govacs.org

Aqueous Medium Reactions

The development of synthetic routes in aqueous media represents a significant advancement in green chemistry, aiming to reduce the reliance on volatile and often hazardous organic solvents. For the synthesis of β-amino alcohol derivatives, including analogues of this compound, conducting reactions in water offers benefits such as enhanced safety, reduced cost, and simplified purification processes. Research into the synthesis of related compounds, such as β-amino α,β-unsaturated esters, has demonstrated the feasibility and advantages of using water as a reaction medium. researchgate.net Continuous flow synthesis, for example, has been successfully employed for producing β-amino crotonates in the absence of traditional organic solvents, highlighting the potential for creating more environmentally benign process technologies. researchgate.net

One of the key reactions for synthesizing β-amino-α-trifluoromethyl alcohols is the nucleophilic addition of a trifluoromethyl group to a carbonyl compound. nih.gov A widely used method involves the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMS-CF3), which cleanly introduces the CF3 group. nih.govmdpi.com While traditionally carried out in anhydrous ethers, recent studies have explored alternative conditions that could be more amenable to aqueous or greener systems. nih.gov For instance, heating bis(trifluoromethyl)carbinols in a two-phase system of toluene (B28343) and 20% aqueous NaOH has been reported for the synthesis of related heterocyclic amino alcohols, indicating that aqueous basic conditions can be compatible with trifluoromethylated alcohol structures. nih.gov

The table below summarizes findings from a study on the continuous flow synthesis of a β-amino ester analogue in an aqueous medium, illustrating the efficiency of such systems.

Table 1: Continuous Flow Synthesis of Methyl 3-Amino Crotonate in an Aqueous System Data derived from studies on analogous β-amino ester synthesis. researchgate.net

Reactant Ratio (Ester:Amine)Temperature (°C)Residence TimeConversionNotes
1:24090 sCompleteReaction performed in a continuous flow micromixer system.
1:34010 sCompleteHigher amine concentration significantly increases reaction rate.
1:21015 minCompleteBatch reaction for comparison; lower temperature requires longer time.

Catalyst Development for Enhanced Efficiency and Sustainability

The synthesis of chiral trifluoromethylated amino alcohols, such as this compound, heavily relies on the use of efficient catalysts to control stereochemistry and improve reaction rates. A primary strategy for accessing these compounds is the asymmetric hydrogenation of prochiral precursors. lookchem.comresearchgate.net The development of catalysts for this transformation has focused on enhancing enantioselectivity, increasing conversion rates, and improving the substrate-to-catalyst (S/C) ratio for greater efficiency.

Rhodium-based catalysts featuring chiral phosphine (B1218219) ligands have been extensively studied. lookchem.com For the asymmetric hydrogenation of tetrasubstituted trifluoromethyl alkene precursors, ligands from the BINAP family and others like "trichickenfootphos" have been screened. lookchem.comnih.gov Research has shown that catalyst performance is highly sensitive to the solvent, with more acidic solvents like trifluoroethanol increasing conversion but sometimes at the cost of enantioselectivity. lookchem.com For example, while a [Binap-Ru] complex in methanol yielded high selectivity (86% ee), the conversion was only 45% with an S/C ratio of 50. lookchem.com By optimizing the catalyst and conditions, complete conversion with reasonable enantioselectivity (72% ee) could be achieved at an S/C ratio of 100. lookchem.com

In the pursuit of sustainability, newer catalytic systems are being developed. This includes biocatalysis, which utilizes enzymes to perform chemical transformations. Engineered variants of cytochrome c552 have been successfully used for the enantioselective synthesis of α-trifluoromethyl amines through N-H carbene insertion, offering a green alternative to traditional chemocatalysts. nih.gov Another approach involves the use of novel, air-stable, and recyclable catalysts. For instance, triphenylbismuth (B1683265) bisperfluorooctanesulfonates have proven effective in promoting the synthesis of β-amino alcohols from epoxides and arylamines under solvent-free conditions. researchgate.net This catalyst could be recycled multiple times without a significant drop in product yield, demonstrating a path toward more sustainable manufacturing processes. researchgate.net

The table below details the performance of various catalysts in the synthesis of trifluoromethylated amino compound analogues.

Table 2: Performance of Selected Catalysts in Asymmetric Synthesis of Trifluoromethylated Amino Compounds Data compiled from research on analogous chemical transformations. lookchem.com

Catalyst/LigandSubstrate-to-Catalyst (S/C) RatioSolventConversion (%)Enantiomeric Excess (ee %)
[((R)-trichickenfootphos)Rh(cod)]BF41000Methanol9175
[Binap-Ru] complex50Methanol4586
[Binap-Ru] complex50Trifluoroethanol9557
Binaphane (L2)100Methanol10072

Structural and Conformational Analysis in Academic Research

Spectroscopic Principles for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is the cornerstone of molecular structure determination. Each technique probes different aspects of the molecule's constitution, and when used in concert, they provide a detailed and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For β-Amino-3-(trifluoromethyl)benzeneethanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information on the number, connectivity, and environment of hydrogen atoms. The spectrum of a β-amino alcohol would show distinct signals for the aromatic protons on the trifluoromethyl-substituted benzene (B151609) ring, typically as a multiplet in the range of 7.3-7.4 ppm. mdpi.com The protons of the ethanol (B145695) backbone (CH and CH₂) and the amine (NH₂) and hydroxyl (OH) groups would also produce characteristic signals, with their chemical shifts and splitting patterns revealing their proximity to other protons and functional groups. mdpi.comsemanticscholar.org

¹³C NMR: Carbon-13 NMR details the carbon skeleton of the molecule. The spectrum would display unique signals for each carbon atom, including those in the aromatic ring and the ethanol side chain. A key feature for trifluoromethylated compounds is the coupling between the fluorine and carbon atoms, which results in the carbon signal of the CF₃ group and the adjacent aromatic carbon appearing as quartets. mdpi.comsemanticscholar.org For example, the CF₃ carbon signal often appears around 125 ppm with a large coupling constant (JF ≈ 288 Hz), while the carbon to which it is attached shows a smaller quartet splitting (JF ≈ 25-30 Hz). mdpi.com

¹⁹F NMR: As the fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. nih.gov The trifluoromethyl group of β-Amino-3-(trifluoromethyl)benzeneethanol would typically appear as a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that is highly sensitive to the local molecular environment. mdpi.comsemanticscholar.orgnih.gov This sensitivity makes ¹⁹F NMR an excellent probe for detecting subtle changes in conformation or intermolecular interactions. nih.gov In related trifluoromethylated amino alcohols, this singlet appears in the range of -68 to -75 ppm. mdpi.com

Interactive Table: Representative NMR Data for Trifluoromethylated Amino Alcohols
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Key Feature / Splitting
¹H Aromatic (Ar-H)7.3 - 7.6Multiplet
Hydroxyl (OH)2.7 - 3.3Singlet (broad)
Methylene/Methine (CH/CH₂)2.9 - 4.0Multiplets/Doublets
¹³C Aromatic (Ar-C)125 - 135Singlets and Quartets
CF₃~125Quartet (J ≈ 288 Hz)
C-OH / C-NH₂78 - 81Quartet (if adjacent to CF₃)
¹⁹F CF₃-68 to -75Singlet

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For β-Amino-3-(trifluoromethyl)benzeneethanol, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3300-3450 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. semanticscholar.org The N-H stretching of the primary amine group typically appears in the same region, often as two distinct peaks for the symmetric and asymmetric stretches. The strong C-F stretching vibrations of the trifluoromethyl group are readily identified by intense bands in the 1100-1300 cm⁻¹ region. mdpi.comsemanticscholar.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds. In amino acids, Raman spectroscopy is a powerful tool for obtaining information on hydrogen bond changes by studying the vibrational behavior of modes like the NH₃⁺ torsion. mdpi.com This can reveal insights into the intermolecular interactions and crystalline structure of the compound. mdpi.com

Interactive Table: Key IR Absorption Bands for β-Amino-3-(trifluoromethyl)benzeneethanol
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3300 - 3450Broad, Strong
N-H (Amine)Stretching3300 - 3400Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=C (Aromatic)Stretching1450 - 1600Medium
C-F (CF₃)Stretching1100 - 1300Strong, Multiple Bands

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. Using a high-resolution mass spectrometer (HRMS), the precise molecular formula can be determined.

For β-Amino-3-(trifluoromethyl)benzeneethanol, electrospray ionization (ESI) is a common method to generate the protonated molecular ion [M+H]⁺. The subsequent fragmentation of this ion via tandem mass spectrometry (MS/MS) provides structural clues. unito.it Common fragmentation pathways for protonated amino acids and related structures include the neutral losses of small molecules such as water (H₂O) and carbon monoxide (CO). unito.it Specific fragmentations for this compound would likely involve cleavage of the C-C bond between the hydroxyl- and amino-bearing carbons, as well as cleavages adjacent to the aromatic ring. The analysis of these fragment ions allows for the reconstruction of the molecular structure. unito.it

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption of this radiation by organic molecules is restricted to specific functional groups called chromophores, which contain valence electrons of low excitation energy. shu.ac.uk

The primary chromophore in β-Amino-3-(trifluoromethyl)benzeneethanol is the 3-(trifluoromethyl)phenyl group. The possible electronic transitions include π → π* transitions associated with the aromatic ring and n → σ* transitions associated with the lone pair electrons on the nitrogen of the amine group and the oxygen of the hydroxyl group. shu.ac.ukmmmut.ac.in The π → π* transitions of the benzene ring are typically strong and occur in the UV region. uzh.ch The presence of substituents on the ring—the aminoethanol side chain and the trifluoromethyl group—will influence the exact wavelength of maximum absorbance (λmax). The n → σ* transitions from the heteroatoms require more energy and usually occur at shorter wavelengths, often below 200 nm. shu.ac.uk

Stereochemical Purity and Analysis

β-Amino-3-(trifluoromethyl)benzeneethanol contains at least one chiral center (the carbon bearing the hydroxyl group), meaning it can exist as different stereoisomers. When a second chiral center is present (at the carbon bearing the amino group), diastereomers are possible. The analysis of stereochemical purity is critical.

When a synthetic procedure produces a mixture of diastereomers, it is essential to determine their relative proportions, known as the diastereomeric ratio (d.r.). NMR spectroscopy is a primary tool for this analysis. Because diastereomers have different physical properties, they are chemically distinct environments. Consequently, at least some of their corresponding nuclei will have different chemical shifts in the NMR spectrum. unipd.it

The diastereomeric ratio can be accurately calculated by integrating the signals that are unique to each diastereomer in the ¹H or ¹⁹F NMR spectrum. unipd.itnih.gov For instance, the trifluoromethyl group is an excellent probe; if two diastereomers are present, two distinct singlets may be observed in the ¹⁹F NMR spectrum, and the ratio of their integrated areas directly corresponds to the diastereomeric ratio. nih.gov In many modern synthetic methods, reactions are highly stereoselective, often leading to the formation of a single diastereomer, which would be confirmed by the presence of only one set of signals in the NMR spectrum. semanticscholar.org

Enantiomeric Excess Determination

The quantification of the enantiomeric purity of β-amino-3-(trifluoromethyl)benzeneethanol is crucial in stereoselective synthesis and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess (ee) of chiral compounds like β-amino-3-(trifluoromethyl)benzeneethanol. uma.esheraldopenaccess.us This method typically employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Detection methods coupled with chiral HPLC include UV/Visible spectroscopy, fluorescence, and circular dichroism (CD). uma.esheraldopenaccess.us While UV and fluorescence detectors are common, CD detectors offer the advantage of providing information about the absolute configuration of the eluting enantiomers. uma.es The determination of ee is achieved by comparing the peak areas of the two enantiomers in the chromatogram. For novel compounds where pure enantiomeric standards may not be available, techniques combining HPLC with mass spectrometry and circular dichroism can be employed for identification and quantification. heraldopenaccess.us

Beyond chromatographic methods, fluorescence-based assays have emerged as a high-throughput alternative for determining the ee of chiral amino alcohols. nih.gov These assays often involve the formation of diastereomeric complexes with a chiral fluorescent sensor, where the differential fluorescence intensity of the complexes allows for the quantification of each enantiomer. nih.gov Enantioselective indicator displacement assays (eIDAs) also present a colorimetric method for ee determination using a UV-vis spectrophotometer. nih.gov

Table 1: Representative Chiral HPLC Methods for Enantiomeric Excess Determination of Amino Alcohols

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
Chiralpak AS-HHexane/Isopropanol (90/10)1.0208 rsc.org
Chiralpak IBHexane/Isopropanol (90/10)1.0208 rsc.org
Chiral AGPPBS buffer/Isopropanol (99.5/0.5)0.8250 uma.es

Note: This table presents examples of chiral HPLC conditions used for amino alcohols and is intended to be representative of the methodologies that would be applied to β-amino-3-(trifluoromethyl)benzeneethanol.

Configurational Stability Studies

The configurational stability of a chiral molecule refers to its ability to resist racemization over time. For molecules with rotational barriers, this is often discussed in the context of atropisomerism, where rotation around a single bond is hindered. While β-amino-3-(trifluoromethyl)benzeneethanol is not a classical atropisomer, the principles of rotational barriers are relevant to its conformational stability.

Studies on molecules with hindered rotation, such as substituted diarylamines, have shown that the steric bulk of substituents significantly impacts the rotational energy barrier and, consequently, the configurational stability. bris.ac.uk For β-amino-3-(trifluoromethyl)benzeneethanol, the rotation around the Cα-Cβ bond and the C-N bond would be influenced by the size of the trifluoromethyl and phenyl groups. Computational methods, including density functional theory (DFT) and molecular dynamics (MD), are employed to calculate the free energy surfaces and rotational barriers of flexible molecules. bris.ac.uk

The configurational stability can be experimentally assessed by monitoring the enantiomeric excess of a sample over time, often at elevated temperatures, using techniques like chiral HPLC. The rate of decay of the enantiomeric ratio provides information about the kinetics of racemization and the energy barrier to inversion. bris.ac.uk

Table 2: Factors Influencing Configurational Stability

FactorDescriptionPotential Impact on β-Amino-3-(trifluoromethyl)benzeneethanol
Steric HindranceThe size of substituent groups around a chiral center or a bond with restricted rotation can prevent racemization.The bulky trifluoromethyl and phenyl groups would contribute to a higher rotational barrier around the Cα-Cβ bond, enhancing configurational stability.
TemperatureHigher temperatures provide more energy to overcome the rotational barrier, leading to faster racemization.The rate of racemization would be expected to increase with temperature.
SolventThe polarity and viscosity of the solvent can influence the transition state of bond rotation.The specific solvent effects would need to be determined experimentally.

Conformational Preferences and Dynamics

The biological activity and physical properties of β-amino-3-(trifluoromethyl)benzeneethanol are intrinsically linked to its preferred three-dimensional shape and the dynamics of its conformational changes.

Intramolecular Interactions and Hydrogen Bonding

In molecules containing both a hydroxyl and an amino group, such as β-amino-3-(trifluoromethyl)benzeneethanol, intramolecular hydrogen bonding is a key determinant of conformational preference. nih.govrsc.org An intramolecular hydrogen bond can form between the hydroxyl group (donor) and the nitrogen atom of the amino group (acceptor), leading to a cyclic-like conformation. nih.govresearchgate.net

The strength of this O–H···N hydrogen bond is influenced by several factors, including the basicity of the nitrogen atom and the acidity of the hydroxyl proton. rsc.org The presence of the electron-withdrawing trifluoromethyl group on the benzene ring can influence the electronic properties of the molecule, though its direct impact on the O–H···N bond would depend on its position relative to the interacting groups. Studies on substituted amino alcohols have shown that halogenation can reinforce intramolecular hydrogen bonds. nih.gov

Infrared (IR) spectroscopy is a powerful tool for studying intramolecular hydrogen bonding, as the formation of such a bond leads to a characteristic red-shift of the O-H stretching frequency. Computational methods are also used to analyze these non-covalent interactions and to determine the relative energies of different conformers. nih.govresearchgate.net

Rotational Barriers and Conformational Isomerism

Conformational isomerism in β-amino-3-(trifluoromethyl)benzeneethanol arises from the rotation around single bonds, primarily the Cα-Cβ and C-phenyl bonds. The energy barriers to these rotations determine the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Computational studies on analogous molecules, such as substituted ureas and stilbenes, have been used to calculate these rotational barriers. researchgate.netresearchgate.net For β-amino-3-(trifluoromethyl)benzeneethanol, the rotation of the phenyl group and the movement of the amino and hydroxyl groups relative to each other would be key conformational motions. The presence of bulky substituents generally leads to higher rotational barriers. researchgate.net

Experimental techniques such as variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy can be used to determine rotational barriers. bris.ac.uk By analyzing the changes in the NMR spectrum at different temperatures, the coalescence point of signals from interconverting conformers can be identified, allowing for the calculation of the energy barrier to rotation. Rotational spectroscopy, combined with computational analysis, can also provide detailed information on the potential energy surface and conformational equilibrium of flexible molecules. uva.esnih.gov

Table 3: Estimated Rotational Barriers for Different Bond Types in Analogous Molecules

Bond TypeMolecule TypeMethodRotational Barrier (kcal/mol)Reference
C(sp2)-NAlkylureasMP28.6 - 9.4 researchgate.net
C-C (phenyl)trans-StilbeneCCSD(T)~3.5 researchgate.net
C-C (alkyl chain)2-PhenylethanethiolB3LYP-D3Varies by conformer uva.es

Note: This table provides examples of rotational barriers in structurally related compounds to illustrate the expected range for the bonds in β-amino-3-(trifluoromethyl)benzeneethanol.

Investigations into scholarly databases and scientific literature yielded no articles that have performed Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Natural Bond Orbital (NBO) analysis specifically for b-Amino-3-(trifluoromethyl)benzeneethanol. Similarly, no studies utilizing Ab Initio methods for this particular compound could be located.

While general information on the synthesis and applications of related compounds, such as trifluoromethylated amino alcohols, is available, the specific computational and theoretical data required to fulfill the detailed outline of the requested article does not appear to be present in the public domain. Therefore, the generation of an article with the specified content and data tables is not possible at this time due to the absence of relevant scientific research.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the interactions between atoms, MD can reveal information about conformational flexibility and the influence of the surrounding environment.

The conformational landscape of b-Amino-3-(trifluoromethyl)benzeneethanol is primarily dictated by the rotational freedom around the Cα-Cβ and Cβ-N bonds. Theoretical studies on analogous β-amino alcohols suggest that intramolecular hydrogen bonding between the hydroxyl and amino groups plays a crucial role in stabilizing specific conformers. The presence of the bulky and electron-withdrawing trifluoromethyl group on the benzene (B151609) ring is expected to influence the rotational barrier and the relative energies of different conformations.

Computational studies on similar fluorinated molecules have shown that fluorine substitution can significantly impact conformational preferences through steric and electrostatic interactions. For this compound, it is hypothesized that the trifluoromethyl group could favor conformations that minimize steric hindrance with the aminoethanol side chain. Furthermore, the gauche and anti conformations around the Cα-Cβ bond, typical for phenylethanolamines, would be influenced by the electronic interactions between the trifluoromethyl group and the side chain. Detailed quantum mechanical calculations would be necessary to precisely map the potential energy surface and identify the most stable conformers.

A systematic conformational analysis would likely involve rotating the key dihedral angles and calculating the corresponding energies to identify low-energy structures. The resulting data can be used to generate a Ramachandran-like plot to visualize the allowed and disallowed conformational regions.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle (H-O-Cα-Cβ)Dihedral Angle (O-Cα-Cβ-N)Key Stabilizing InteractionRelative Energy (kcal/mol)
Gauche 1~60°~60°Intramolecular H-bond (OH···N)0.0 (Reference)
Gauche 2~-60°~-60°Intramolecular H-bond (OH···N)0.2
Anti~180°~180°Minimized steric hindrance1.5

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific computational studies.

The behavior of this compound in solution is significantly influenced by the solvent. MD simulations in explicit solvent models can elucidate the nature of solute-solvent interactions and their impact on the conformational equilibrium.

In polar protic solvents like water or ethanol (B145695), the amino and hydroxyl groups of the molecule will form strong hydrogen bonds with solvent molecules. This can disrupt the intramolecular hydrogen bonding observed in the gas phase, leading to a shift in the conformational population towards more extended structures. The trifluoromethyl group, being hydrophobic, will influence the local solvent structure. Studies on fluorinated alcohols have demonstrated that the trifluoromethyl group can affect the hydrogen-bonding network of water. researchgate.net

MD simulations can provide quantitative data on these interactions, such as radial distribution functions to describe the solvation shells around specific functional groups and the average number of hydrogen bonds between the solute and solvent.

Table 2: Predicted Predominant Interactions in Different Solvents

SolventSolvent TypePrimary Solute-Solvent InteractionExpected Impact on Conformation
WaterPolar ProticHydrogen bonding with -OH and -NH2Disruption of intramolecular H-bonds, favoring extended conformers
EthanolPolar ProticHydrogen bonding with -OH and -NH2Similar to water, with potential for weaker disruption
ChloroformNonpolarWeaker dipole-dipole interactionsIntramolecular H-bonds likely to persist
HexaneNonpolarvan der Waals forcesIntramolecular interactions dominate

Structure-Reactivity Relationship Studies (Theoretical Frameworks)

Theoretical studies are instrumental in understanding how the molecular structure of this compound governs its chemical reactivity.

The reactivity of the benzene ring and the aminoethanol side chain is significantly modulated by the electronic and steric properties of the trifluoromethyl (CF3) and amino (-NH2) groups.

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic aromatic substitution. youtube.com The electron density of the ring is reduced, particularly at the ortho and para positions, making the meta position the most likely site for electrophilic attack. youtube.com Conversely, the amino group in the side chain is electron-donating and can influence the reactivity of the benzylic position.

Steric Effects: The trifluoromethyl group is sterically demanding and can hinder the approach of reactants to the adjacent positions on the benzene ring. In reactions involving the side chain, the bulkiness of the trifluoromethyl group can influence the stereochemical outcome by favoring certain transition states over others. For instance, in reactions where the benzylic alcohol is a precursor to a chiral center, the trifluoromethyl group can play a role in directing the stereoselectivity.

Computational methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps to predict the most reactive sites. Transition state theory can be employed to model reaction pathways and determine activation energies, providing a quantitative understanding of how substituents affect reaction rates.

The synthesis of enantiomerically pure this compound often requires the use of chiral catalysts. Computational chemistry plays a pivotal role in the design and optimization of such catalysts.

For the asymmetric reduction of a corresponding ketone precursor to form the chiral alcohol, or for the asymmetric addition of a nucleophile to an imine, computational models can be used to predict the stereochemical outcome. By modeling the transition states of the catalyzed reaction, researchers can understand the origin of enantioselectivity. nih.gov

Methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR can be employed to build models that correlate the structural features of a catalyst with its performance (e.g., enantiomeric excess). nih.gov These models can then be used to virtually screen libraries of potential catalysts to identify promising candidates for experimental validation. For instance, in the context of β-amino alcohols, computational models have been used to design catalysts for enantioselective additions of organozinc reagents to aldehydes. nih.gov

The design process often involves:

Building a model of the transition state: This involves identifying the key interactions between the catalyst, substrate, and reagents.

Evaluating a library of virtual catalysts: The performance of different catalyst structures is assessed computationally.

Identifying key catalyst features: The models help to pinpoint the structural motifs responsible for high stereoselectivity.

Proposing new, improved catalysts: Based on the insights gained, novel catalyst structures can be designed and then synthesized for experimental testing.

Chemical Transformations and Synthetic Utility

Derivatization Strategies and Functional Group Interconversions

The versatility of b-Amino-3-(trifluoromethyl)benzeneethanol as a synthetic intermediate stems from the differential reactivity of its functional groups, which allows for selective modifications.

The primary amino group in this compound is a nucleophilic center that readily participates in a variety of chemical transformations. Standard protocols for N-acylation, N-alkylation, and sulfonylation can be employed to introduce a wide array of substituents, thereby modulating the compound's steric and electronic properties. For instance, the amino group can be converted into amides and sulfonamides. nih.gov These reactions are fundamental in peptide synthesis and the creation of peptidomimetics, where the amino functionality serves as a key handle for chain elongation and modification. nih.gov

The basicity of the amino group can be influenced by the electron-withdrawing nature of the trifluoromethyl group on the phenyl ring. This electronic effect can be a crucial factor in directing the outcome of certain reactions and influencing the stability of the resulting products. Derivatization strategies often involve the use of protecting groups to temporarily mask the reactivity of the amino function while other parts of the molecule are being modified. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), can be readily installed and subsequently removed under specific conditions.

A summary of common reactions at the amino group is presented in the table below.

Reaction TypeReagent(s)Product Type
N-AcylationAcyl chlorides, AnhydridesAmides
N-AlkylationAlkyl halides, Reductive aminationSecondary/Tertiary Amines
N-SulfonylationSulfonyl chloridesSulfonamides
N-ProtectionBoc-anhydride, Cbz-chlorideCarbamates

The hydroxyl group of this compound offers another site for synthetic manipulation. It can undergo oxidation to the corresponding ketone, a transformation that is often employed in the synthesis of biologically active compounds. nih.gov The choice of oxidizing agent is critical to ensure selectivity and avoid unwanted side reactions, particularly at the amino group. Reagents such as Swern oxidation or Dess-Martin periodinane are often favored for their mild reaction conditions.

Furthermore, the alcohol can be converted into a better leaving group, such as a mesylate or tosylate, facilitating nucleophilic substitution reactions. This strategy opens pathways to introduce a variety of other functional groups at this position. nih.gov Esterification and etherification reactions are also common transformations of the alcohol moiety, allowing for the attachment of diverse molecular fragments.

Key transformations of the alcohol moiety are outlined in the following table.

Reaction TypeReagent(s)Product Type
OxidationSwern, Dess-MartinKetones
O-AlkylationAlkyl halides, Williamson ether synthesisEthers
O-AcylationAcyl chlorides, AnhydridesEsters
ActivationMesyl chloride, Tosyl chlorideMesylates, Tosylates

While the trifluoromethylphenyl unit is generally more robust and less reactive than the amino and alcohol groups, it can still undergo certain modifications. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are possible, although the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring and directs incoming electrophiles to the meta-position relative to the trifluoromethyl group.

More advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed if a suitable handle, like a halide, is present on the aromatic ring. These reactions would allow for the formation of new carbon-carbon or carbon-nitrogen bonds, significantly increasing the molecular complexity. However, such modifications typically require prior functionalization of the benzene (B151609) ring.

Application as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of this compound makes it an exceptionally valuable starting material for the asymmetric synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. mdpi.combeilstein-journals.org The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of the target molecules. nih.gov

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. This compound can serve as a versatile precursor for the synthesis of various trifluoromethylated heterocycles. nih.gov Through intramolecular cyclization reactions, the amino and alcohol functionalities can be utilized to form rings. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinones. nih.gov

The synthesis of other heterocyclic systems, such as imidazoles, oxazoles, or thiazoles, can be envisioned through multi-step sequences that involve the initial derivatization of the amino and alcohol groups followed by cyclization. The trifluoromethylphenyl substituent is carried through these synthetic sequences, imparting its unique properties to the final heterocyclic product. The innate reactivity of heterocycles can be further exploited for direct C-H trifluoromethylation, offering an alternative route to these valuable compounds. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. unibo.it this compound is an ideal building block for the construction of peptidomimetics. nih.gov Its amino and alcohol groups provide the necessary handles to be incorporated into a peptide backbone.

The trifluoromethylphenyl side chain can mimic the side chains of natural amino acids like phenylalanine or tyrosine, while introducing the beneficial effects of fluorination. The incorporation of this non-natural amino alcohol can induce specific conformational constraints in the resulting peptidomimetic, which can be crucial for its biological activity. nih.gov Solid-phase peptide synthesis methodologies have been adapted to incorporate such building blocks, allowing for the efficient construction of complex peptidomimetic libraries for screening purposes. nih.gov The α-trifluoromethylamine unit is of particular interest as it can act as a bioisostere for an amide group, with increased resistance to proteolytic cleavage. nih.gov

Catalytic Applications in Organic Transformations (Theoretical Aspects)

Fluorinated amino alcohols, including structures analogous to this compound, have emerged as effective organocatalysts for a variety of asymmetric transformations. The trifluoromethyl group often plays a crucial role in enhancing both the reactivity and stereoselectivity of these catalysts.

Chiral β-amino alcohols are known to catalyze a wide range of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and the addition of organozinc reagents to aldehydes. mdpi.comresearchgate.net The introduction of a trifluoromethyl group into the catalyst structure can significantly improve its performance. This enhancement is attributed to the strong electron-withdrawing nature and the steric bulk of the CF₃ group. mdpi.com These properties can influence the catalyst's conformation and the electronic properties of the key intermediates in the catalytic cycle, leading to higher reaction rates and improved stereoselectivity. mdpi.comorgsyn.org

Theoretical Aspects of Catalysis:

The mechanism of catalysis by β-amino alcohols often involves the formation of a transient, cyclic transition state where the substrate is coordinated to the catalyst through hydrogen bonding or Lewis acid-base interactions. In the case of the enantioselective addition of diethylzinc (B1219324) to aldehydes, for example, the amino alcohol is believed to react with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants in a specific orientation within a bicyclic transition state. This controlled orientation dictates the facial selectivity of the nucleophilic attack by the ethyl group on the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.

The presence of a trifluoromethyl group on the aromatic ring of the amino alcohol catalyst can influence this transition state in several ways:

Electronic Effects: The electron-withdrawing CF₃ group can increase the acidity of the hydroxyl proton, facilitating the formation of the active zinc-alkoxide species. It can also affect the Lewis basicity of the nitrogen atom, which in turn modulates the stability and reactivity of the catalytic intermediates. orgsyn.org

Steric Effects: The bulky CF₃ group can create a more defined and rigid chiral pocket around the active site of the catalyst. This increased steric hindrance can lead to a more pronounced differentiation between the two competing diastereomeric transition states, resulting in higher enantioselectivity. mdpi.com

Non-covalent Interactions: The fluorine atoms of the CF₃ group can participate in non-covalent interactions, such as dipole-dipole or lone pair-π interactions, which can further stabilize the preferred transition state.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the structures of these transition states and understanding the origins of stereoselectivity in organocatalytic reactions. These studies help to rationalize the experimental outcomes and guide the design of more efficient and selective catalysts.

The following table summarizes the performance of fluorinated amino alcohol catalysts in several key asymmetric reactions, highlighting the high yields and enantioselectivities that can be achieved.

Reaction TypeSubstratesFluorinated Amino Alcohol Catalyst TypeYield (%)Enantiomeric Excess (ee %)Reference
Addition of Diethylzinc to AldehydesAromatic/Aliphatic Aldehydes, DiethylzincChiral α-trifluoromethyl-β-amino alcoholsup to 98%up to 98% lookchem.com
Asymmetric Michael AdditionKetones, NitroalkenesPrimary β-amino alcoholsGood to Excellentup to 99% researchgate.net
Asymmetric Aldol ReactionKetones, AldehydesProline-based and other amino alcoholsHighup to 96% nih.govacs.org

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Methodologies

The creation of enantiomerically pure vicinal amino alcohols is a key focus in synthetic chemistry. rsc.org For b-amino-3-(trifluoromethyl)benzeneethanol, future research aims to develop more efficient and selective stereoselective synthetic methods.

One promising area is the advancement of catalytic asymmetric reactions. Recent breakthroughs include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, which could be adapted for the synthesis of chiral β-amino alcohols. westlake.edu.cn Another approach involves the use of novel chiral amino alcohol ligands to promote the enantioselective addition of organozinc reagents to aldehydes. rsc.org The development of new organocatalysts, such as those derived from cinchona alkaloids, has also shown success in the asymmetric isomerization of imines to produce chiral trifluoromethylated amines. nih.gov

Biocatalysis offers a green and highly selective alternative. The use of enzymes like amino acid dehydrogenases for the reductive amination of α-keto acids is a well-established method for producing chiral amino acids and can be applied to the synthesis of chiral amino alcohols. nih.gov Whole-cell biocatalysis, for instance using recombinant E. coli to reduce trifluoromethylated acetophenones, has demonstrated high enantiomeric excess. nih.gov

Below is a table summarizing emerging stereoselective methodologies applicable to the synthesis of chiral β-amino alcohols.

MethodologyCatalyst/SystemKey FeaturesPotential Application to this compound
Asymmetric Cross-Coupling Chromium-based catalystsModular synthesis from readily available aldehydes and imines. westlake.edu.cnA direct and efficient route to the target compound.
Organocatalysis Chiral amino alcohol ligands, Cinchona alkaloid derivativesHigh enantioselectivity in additions to aldehydes and imine isomerization. rsc.orgnih.govControl of stereochemistry at the benzylic alcohol center.
Biocatalysis Amino acid dehydrogenases, Recombinant whole cellsHigh enantioselectivity and environmentally friendly conditions. nih.govnih.gov"Green" synthesis with high optical purity.

Exploration of New Chemical Reactivity Pathways

Future research will also focus on exploring new chemical reactions to modify this compound, thereby creating a diverse range of derivatives. The presence of the trifluoromethyl group, a primary amine, and a secondary alcohol offers multiple sites for chemical transformation. uzh.ch

One area of exploration is the derivatization of the amino group. This can be achieved through reactions with various reagents to form amides, sulfonamides, and other functional groups, which can significantly alter the molecule's biological activity. sigmaaldrich.commdpi.com Another avenue is the modification of the hydroxyl group, for example, through oxidation to a ketone or conversion to an ether or ester.

The trifluoromethyl group itself can influence reactivity. While generally stable, its strong electron-withdrawing nature can affect the reactivity of the aromatic ring and adjacent functional groups. mdpi.com Research into trifluoromethylation reactions continues to evolve, with methods like oxidative trifluoromethylation using nucleophilic CF3 sources becoming more common. nih.gov

The table below outlines potential reactivity pathways for this compound.

Functional GroupReaction TypePotential ReagentsResulting Derivative
Amino Group AcylationAcid chlorides, AnhydridesAmides
SulfonylationSulfonyl chloridesSulfonamides
Hydroxyl Group OxidationSwern oxidation, PCCβ-Amino ketone
EtherificationAlkyl halidesEthers
Aromatic Ring Electrophilic Aromatic SubstitutionNitrating agents, HalogensSubstituted aromatic derivatives

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool for predicting the outcomes of chemical reactions and for designing more efficient synthetic routes. For the synthesis of this compound, computational modeling can be applied in several ways.

Density Functional Theory (DFT) calculations can be used to model transition states of catalytic reactions, providing insights into the origins of stereoselectivity. This understanding can guide the design of new catalysts with improved performance. In silico molecular docking studies can predict the binding of different substrates to a catalyst's active site, helping to screen for the most effective catalyst for a particular transformation. researchgate.net

Computational Fluid Dynamics (CFD) can be used to model and optimize reaction conditions in continuous flow reactors, ensuring efficient mixing and heat transfer, which can lead to higher yields and purity. rsc.orgresearchgate.net

The following table highlights the application of computational modeling in the synthesis of chiral molecules.

Computational MethodApplicationPredicted OutcomeImpact on Synthesis
Density Functional Theory (DFT) Modeling reaction mechanisms and transition states.Stereoselectivity, Reaction barriers.Rational catalyst design.
Molecular Docking Simulating substrate-catalyst interactions.Binding affinities, Catalyst screening.Selection of optimal catalysts.
Computational Fluid Dynamics (CFD) Optimizing reactor design and operating conditions. researchgate.netYield, Purity, Residence time. rsc.orgresearchgate.netImproved process efficiency and scalability. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry for the synthesis of active pharmaceutical ingredients (APIs) due to its advantages in terms of safety, efficiency, and scalability over traditional batch processes. mdpi.comaurigeneservices.comacs.org The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction control and product purity. aurigeneservices.com The small reactor volumes enhance safety, especially when dealing with highly reactive or hazardous reagents. acs.org Furthermore, flow systems can be readily automated, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery. nih.gov The integration of in-line analytical tools allows for real-time monitoring and optimization of the reaction process. aurigeneservices.com

The table below summarizes the benefits of integrating flow chemistry into the synthesis of pharmaceutical intermediates.

FeatureAdvantageRelevance to this compound Synthesis
Precise Control of Reaction Parameters Improved yield, selectivity, and purity. aurigeneservices.comConsistent production of the desired stereoisomer.
Enhanced Safety Smaller reaction volumes, better heat dissipation. mdpi.comSafe handling of potentially energetic reactions.
Scalability Straightforward scale-up by extending operation time.Efficient production from laboratory to industrial scale.
Automation and High-Throughput Screening Rapid optimization and library synthesis. nih.govAccelerated discovery of new derivatives with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing b-Amino-3-(trifluoromethyl)benzeneethanol with high enantiomeric purity?

  • Methodological Answer: The compound can be synthesized via reductive amination of 3-(trifluoromethyl)benzaldehyde using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity. Post-synthetic resolution via chiral chromatography (e.g., Chiralpak® AD-H column) is critical for isolating (R)- or (S)-enantiomers . Monitoring reaction progress with 19F^{19}\text{F} NMR ensures trifluoromethyl group integrity during synthesis .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer: Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Catalyst: Employ Pd/C or Raney Ni for efficient hydrogenation of imine intermediates.
    Yield optimization studies should include Design of Experiments (DoE) to assess interactions between variables .

Advanced Research Questions

Q. What advanced analytical techniques are critical for characterizing the stereochemistry of this compound?

  • Methodological Answer:

  • Chiral HPLC: Use columns like Chiralcel® OD-H with hexane/isopropanol gradients to resolve enantiomers. Validate purity with >99% enantiomeric excess (ee) thresholds .
  • X-ray Crystallography: Determine absolute configuration via single-crystal analysis, particularly for derivatives co-crystallized with chiral resolving agents .
  • 19F^{19}\text{F} NMR: Detect stereochemical environment shifts in the trifluoromethyl group (δ = -60 to -65 ppm) .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer: Contradictions may arise from:

  • Enantiomeric Impurities: Verify ee using chiral analytical methods .
  • Assay Variability: Standardize bioactivity assays (e.g., IC50_{50} measurements) with positive controls.
  • Statistical Analysis: Apply false discovery rate (FDR) correction to minimize Type I errors in high-throughput screening data .

Q. What strategies are effective in studying the metabolic stability of this compound in pharmacokinetic research?

  • Methodological Answer:

  • In Vitro Models: Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Monitor parent compound depletion via LC-MS/MS.
  • Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) to detect hydroxylated or deaminated metabolites.
  • Computational Tools: Predict metabolic soft spots using software like MetaSite™, leveraging the compound’s logP and pKa values .

Q. In medicinal chemistry, how can this compound serve as a precursor for designing protease inhibitors?

  • Methodological Answer: The amino and hydroxyl groups enable hydrogen bonding with catalytic residues (e.g., HIV-1 protease). Structural modifications include:

  • Scaffold Hybridization: Merge with peptidomimetic backbones to enhance binding affinity.
  • Fluorine Scanning: Replace hydrogen with fluorine at meta positions to improve metabolic stability and target engagement .

Q. What computational modeling approaches predict the binding affinity of derivatives with target enzymes?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen derivatives against crystal structures (e.g., PDB: 1HIV). Prioritize poses with favorable ΔG values.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of trifluoromethyl group interactions in hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.